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Abstract
Vindolinine, a prominent monoterpenoid indole alkaloid found in Catharanthus roseus, is a key

compound in the study of alkaloid biosynthesis.[1][2] Its complex, polycyclic structure

necessitates the use of advanced analytical techniques for unambiguous structural

characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool

for the complete structural elucidation of such molecules in solution. This application note

details the comprehensive approach for determining the planar structure and relative

stereochemistry of vindolinine using a suite of one-dimensional (1D) and two-dimensional

(2D) NMR experiments.

Introduction
Vindolinine (C₂₁H₂₄N₂O₂) is a structurally intricate alkaloid that exists as epimers, commonly

19R-vindolinine and 19S-vindolinine, which differ in the stereochemistry at the C19 position.

[3] Accurate structural assignment is critical for understanding its biosynthetic pathways and

potential pharmacological activities. NMR spectroscopy provides detailed information on the

chemical environment, connectivity, and spatial proximity of atoms within the molecule.

This guide outlines the application of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY),

Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation

(HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) for the complete structural

elucidation of vindolinine.
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Data Presentation
While extensive literature confirms the use of NMR for vindolinine characterization, a

complete, publicly tabulated dataset of its chemical shifts and coupling constants is not readily

available.[3][4] As a reference for the aspidosperma-type skeleton, the following tables provide

representative ¹H and ¹³C NMR data for the closely related and well-characterized alkaloid,

vindoline, in CDCl₃.[5] These tables illustrate the type of data required for full structural

assignment.

Table 1: Illustrative ¹H NMR Data (Vindoline in CDCl₃, 400 MHz)

Position δ (ppm) Multiplicity J (Hz)

9 6.89 d 8.2

10 6.29 dd 8.5, 2.3

12 6.07 d 2.2

14 5.85 ddd 10.2, 4.9, 1.7

11-OCH₃ 3.79 s -

22-OCH₃ 3.78 s -

18 0.49 t 7.4

Data adapted from studies on Catharanthus roseus extracts.[5]

Table 2: Illustrative ¹³C NMR Data (Vindoline Skeleton)
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Position δ (ppm) Type (DEPT)

2 82.5 C

3 52.1 CH

5 50.8 CH₂

6 35.1 CH₂

7 53.9 C

8 129.8 C

9 123.5 CH

10 93.8 CH

11 158.4 C

12 105.1 CH

13 153.2 C

14 124.7 CH

15 130.9 CH

16 91.2 C

17 78.9 CH

18 7.8 CH₃

19 43.1 CH₂

20 66.2 CH

21 43.5 N-CH₃

22 (C=O) 175.3 C

23 (O-CH₃) 51.5 CH₃

11 (O-CH₃) 55.8 CH₃

17 (OAc) 170.6 C
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17 (OAc) 21.1 CH₃

Note: This is a representative dataset for the vindoline skeleton; actual values for vindolinine
will differ due to structural variations, particularly the C2-C19 bridge.

Experimental Protocols
Sample Preparation

Dissolution: Accurately weigh 5-10 mg of purified vindolinine and dissolve it in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-

d₆) in a clean vial.

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ 0.00 ppm).

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the

sample height in the tube is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

Filtration: If any particulate matter is present, filter the solution through a small plug of glass

wool in the pipette during transfer.

NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity if available.

Protocol 2.1: ¹H NMR

Purpose: To determine proton chemical shifts, multiplicities (splitting patterns), and integrals

(relative number of protons).

Pulse Sequence: Standard single-pulse (zg30 or similar).

Spectral Width (SW): 0-12 ppm.

Acquisition Time (AQ): 2-4 seconds.
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Relaxation Delay (D1): 1-2 seconds.

Number of Scans (NS): 8-16.

Temperature: 298 K.

Protocol 2.2: ¹³C NMR & DEPT

Purpose: To identify the number and types (CH₃, CH₂, CH, C) of carbon atoms.

Pulse Sequence: Proton-decoupled single-pulse (zgpg30) for ¹³C; DEPT-135 and DEPT-90

for multiplicity editing.

Spectral Width (SW): 0-200 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans (NS): 1024 or higher, depending on sample concentration.

Protocol 2.3: 2D COSY (Correlation Spectroscopy)

Purpose: To identify scalar-coupled (through-bond) ¹H-¹H spin systems.

Pulse Sequence: Gradient-selected COSY (cosygpqf).

Spectral Width (SW): 0-12 ppm in both F2 and F1 dimensions.

Data Points (TD): 2048 (F2) x 256-512 (F1).

Number of Scans (NS): 2-4 per increment.

Relaxation Delay (D1): 1.5 seconds.

Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To correlate protons with their directly attached carbons (¹J-coupling).
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Pulse Sequence: Gradient-selected, phase-sensitive with editing (hsqcedetgpsisp2.3). This

sequence can distinguish CH/CH₃ from CH₂ signals.

Spectral Width (SW): 0-12 ppm (F2, ¹H) x 0-160 ppm (F1, ¹³C).

Data Points (TD): 1024 (F2) x 256 (F1).

Number of Scans (NS): 4-8 per increment.

Relaxation Delay (D1): 1.5 seconds.

¹JCH Coupling Constant: Optimized for an average of 145 Hz.

Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, crucial

for connecting spin systems across quaternary carbons and heteroatoms.

Pulse Sequence: Gradient-selected (hmbcgplpndqf).

Spectral Width (SW): 0-12 ppm (F2, ¹H) x 0-200 ppm (F1, ¹³C).

Data Points (TD): 2048 (F2) x 256 (F1).

Number of Scans (NS): 16-32 per increment.

Relaxation Delay (D1): 2 seconds.

Long-range JCH Coupling Constant: Optimized for 8 Hz to detect ²JCH and ³JCH

correlations.

Protocol 2.6: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: To identify through-space correlations between protons that are close to each other

(< 5 Å), which is essential for determining relative stereochemistry.

Pulse Sequence: Gradient-selected, phase-sensitive (noesygpph).

Spectral Width (SW): 0-12 ppm in both F2 and F1 dimensions.
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Data Points (TD): 2048 (F2) x 256-512 (F1).

Number of Scans (NS): 8-16 per increment.

Relaxation Delay (D1): 2 seconds.

Mixing Time (d8): 500-800 ms (optimized based on molecular size).

Data Analysis and Visualization
The structural elucidation of vindolinine is a stepwise process where information from each

NMR experiment is layered to build the final structure. The logical workflow and the relationship

between the different NMR techniques are visualized below.
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Experimental Workflow

Purified Vindolinine Sample

Sample Preparation
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NMR Spectrometer

1D NMR Acquisition
(¹H, ¹³C, DEPT)

2D NMR Acquisition
(COSY, HSQC, HMBC, NOESY)

Data Processing
(FT, Phasing, Calibration)

Spectral Analysis & Interpretation

Structure Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for vindolinine structural elucidation.
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Logical Relationships in NMR Data Interpretation
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Caption: Integration of data from various NMR experiments.
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Conclusion
The combination of 1D and 2D NMR techniques provides a robust and indispensable platform

for the complete structural elucidation of complex natural products like vindolinine. While ¹H

and ¹³C NMR offer initial insights into the functional groups present, 2D experiments such as

COSY, HSQC, and HMBC are essential for assembling the carbon skeleton. Finally, NOESY

provides crucial information about the 3D arrangement of atoms, allowing for the determination

of the molecule's relative stereochemistry. The protocols and workflow described herein provide

a comprehensive guide for researchers engaged in the structural characterization of indole

alkaloids and other complex small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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